molecular formula C29H24N2O7S B329204 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B329204
M. Wt: 544.6 g/mol
InChI Key: RHVWNFVCPCWEGX-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxycarbonyl and methoxyphenyl groups. The final step involves the formation of the furan-2-yl and benzoic acid moieties. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce the carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce new functional groups, altering the compound’s chemical and physical properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could serve as a lead compound for the development of new drugs, particularly if it exhibits biological activity.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID: shares similarities with other thiazolopyrimidine derivatives, which also exhibit interesting chemical and biological properties.

    Other similar compounds: include those with variations in the functional groups attached to the thiazolopyrimidine core, such as different alkyl or aryl groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C29H24N2O7S

Molecular Weight

544.6 g/mol

IUPAC Name

3-[5-[(Z)-[6-ethoxycarbonyl-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C29H24N2O7S/c1-4-37-28(35)24-16(2)30-29-31(25(24)20-10-5-6-11-22(20)36-3)26(32)23(39-29)15-19-12-13-21(38-19)17-8-7-9-18(14-17)27(33)34/h5-15,25H,4H2,1-3H3,(H,33,34)/b23-15-

InChI Key

RHVWNFVCPCWEGX-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)S2)C

Origin of Product

United States

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